molecular formula C11H22N2O2 B13918122 tert-butyl N-[1-(aminomethyl)cyclobutyl]-N-methyl-carbamate

tert-butyl N-[1-(aminomethyl)cyclobutyl]-N-methyl-carbamate

Cat. No.: B13918122
M. Wt: 214.30 g/mol
InChI Key: ZGUHBRZBFJBPGI-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(aminomethyl)cyclobutyl]-N-methyl-carbamate: is a synthetic organic compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol . This compound is characterized by its tert-butyl carbamate group attached to a cyclobutyl ring, which is further substituted with an aminomethyl group and a methyl group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(aminomethyl)cyclobutyl]-N-methyl-carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. One common method includes the use of tert-butyl chloroformate and a cyclobutylamine derivative under basic conditions. The reaction proceeds through nucleophilic substitution, forming the desired carbamate product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[1-(aminomethyl)cyclobutyl]-N-methyl-carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the cyclobutyl ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[1-(aminomethyl)cyclobutyl]-N-methyl-carbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications .

Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its carbamate group can act as a protecting group for amines, facilitating the study of specific biological pathways .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can serve as a building block for the synthesis of pharmaceutical agents, including enzyme inhibitors and receptor modulators .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(aminomethyl)cyclobutyl]-N-methyl-carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The cyclobutyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • tert-butyl N-[1-(aminomethyl)cyclopentyl]carbamate
  • tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate
  • tert-butyl N-[1-(aminomethyl)cyclobutyl]carbamate

Comparison: tert-butyl N-[1-(aminomethyl)cyclobutyl]-N-methyl-carbamate is unique due to its specific substitution pattern on the cyclobutyl ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the methyl group can influence the compound’s reactivity and binding interactions, making it a valuable tool in research and development .

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl N-[1-(aminomethyl)cyclobutyl]-N-methylcarbamate

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13(4)11(8-12)6-5-7-11/h5-8,12H2,1-4H3

InChI Key

ZGUHBRZBFJBPGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1(CCC1)CN

Origin of Product

United States

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